柠檬酸铵铋

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Bismuth ammonium citrate is used in microbiological culture media as a selective agent as it inhibits certain gram-negative and gram-positive bacteria . The bismuth ions are reduced to metallic bismuth, which imparts a metallic sheen around the colonies .

Synthesis Analysis

The synthesis of Bismuth ammonium citrate involves the thermal decomposition of [Bi6O4 (OH)4] (NH2SO3)6 . More details about the synthesis process can be found in the referenced papers .Molecular Structure Analysis

The crystal and molecular structure of ammonium bismuth citrate dihydrate [(NH4)+Bi(C6H4O7)−] · 2H2O has been established by means of X-ray diffraction on a single crystal using Cu K α -radiation .Chemical Reactions Analysis

Aqueous ammonia reacts with bismuth (III) ion to precipitate white bismuth hydroxide: Bi3+(aq) + 3NH3(aq) + 3H2O(aq) ↽−−⇀ Bi(OH)3(s) + 3NH+4 (aq) . The citrate acts as a chelating and as a bridging ligand, thus forming a three-dimensional network with carboxy groups coordinating to bismuth in a mono- as well as a bidentate manner .Physical and Chemical Properties Analysis

Bismuth ammonium citrate has a molecular weight of 641.30 g/mol . More details about the physical and chemical properties can be found in the referenced papers .科学研究应用

纳米材料合成

柠檬酸铵铋已用于合成各种纳米结构。例如,它在 β-环糊精的存在下与硫化钠相互作用,生成 Bi2S3 纳米球。此外,使用二甲基亚砜 (DMSO) 的溶剂热处理产生了 Bi2S3 纳米棒,证明了该化合物在纳米材料的形态演变和电学性质中的作用 (Batabyal et al., 2007)。

水溶液的研究

研究探索了柠檬酸铵铋钾在水溶液中的抗团聚形成。使用小角 X 射线散射和强大的太赫兹辐射消融的研究发现这些溶液中存在抗团聚,提供了对铋配合物和水分子之间相互作用的见解 (Mikhailenko et al., 2016)。

光电探测器应用

使用柠檬酸铵铋合成的铋氧硫族化物纳米片在光电应用中显示出潜力。这些材料显示出高电子迁移率和优异的抗氧化性,使其适用于光电探测器应用 (Li et al., 2020)。

分光光度法测定

在工业环境中,可以使用分光光度法在设备的清洗废物中测定柠檬酸铋钾铵。这种方法涉及铋的置换和比色测定,为工业废物的常规分析提供了一种直接且可靠的方法 (Nikolaychuk, 2022)。

材料合成与分析

研究还集中于氧化铋与柠檬酸钾和柠檬酸铵水溶液的相互作用。这项研究提供了有关形成柠檬酸铋钾铵条件的宝贵见解,增进了我们对铋化合物合成和分析的理解 (Koledova et al., 2021)。

作用机制

Target of Action

Ammonium bismuth citrate primarily targets certain gram-negative and gram-positive bacteria . It is used in microbiological culture media as a selective agent, inhibiting these bacteria .

Mode of Action

The compound’s mode of action involves the reduction of bismuth ions to metallic bismuth . This reduction process imparts a metallic sheen around the colonies of the targeted bacteria .

Biochemical Pathways

They are associated with various biomolecular targets, suggesting that they may affect multiple biochemical pathways .

Pharmacokinetics

A study on bismuth potassium citrate, a related compound, found that it had good safety when administered orally to healthy subjects .

Result of Action

The primary result of ammonium bismuth citrate’s action is the inhibition of certain bacteria, as evidenced by its use in microbiological culture media . The reduction of bismuth ions to metallic bismuth is a key part of this process .

Action Environment

The action of ammonium bismuth citrate can be influenced by environmental factors. For instance, the compound’s interaction with aqueous ammonium hydroxide solutions of various concentrations can affect the production of bismuth ammonium citrate . Additionally, safety precautions suggest avoiding dust formation and breathing in mist, gas, or vapors of the compound .

安全和危害

Avoid dust formation. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

未来方向

生化分析

Biochemical Properties

Ammonium bismuth citrate plays a significant role in biochemical reactions. It is used in microbiological culture media as a selective agent . The bismuth ions in the compound are reduced to metallic bismuth, which imparts a metallic sheen around the colonies

Cellular Effects

It is known to inhibit certain bacteria, suggesting it may influence cell function

Molecular Mechanism

It is known that the bismuth ions in the compound are reduced to metallic bismuth

Temporal Effects in Laboratory Settings

It is known that the compound is used in microbiological culture media

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for Bismuth ammonium citrate involves the reaction between bismuth nitrate pentahydrate, ammonium hydroxide, and citric acid.", "Starting Materials": [ "Bismuth nitrate pentahydrate", "Ammonium hydroxide", "Citric acid" ], "Reaction": [ "Dissolve bismuth nitrate pentahydrate in water to form a solution.", "Add ammonium hydroxide to the bismuth nitrate solution and stir until a precipitate forms.", "Filter the precipitate and wash it with water.", "Dissolve citric acid in water to form a solution.", "Add the bismuth ammonium precipitate to the citric acid solution and stir until the precipitate dissolves.", "Heat the solution to evaporate the water and obtain the Bismuth ammonium citrate as a solid." ] } | |

CAS 编号 |

31886-41-6 |

分子式 |

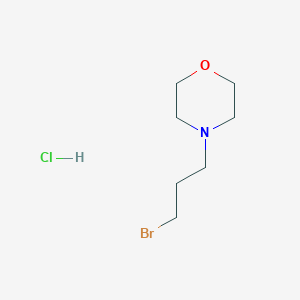

C6H8BiNO7 |

分子量 |

415.11 g/mol |

IUPAC 名称 |

bismuth;azane;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Bi.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3/q;+3;/p-3 |

InChI 键 |

QSBNOZODKXUXSP-UHFFFAOYSA-K |

SMILES |

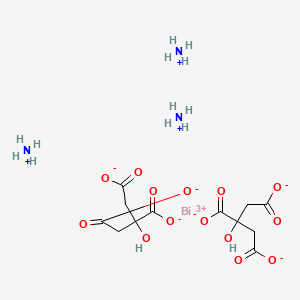

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[NH4+].[NH4+].[Bi+3] |

规范 SMILES |

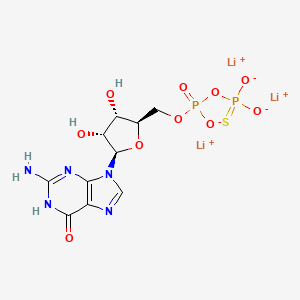

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.N.[Bi+3] |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-Vinylbicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B3069540.png)

![2'-Amino-[1,1':4',1''-terphenyl]-3,3'',5,5''-tetracarboxylic acid](/img/structure/B3069554.png)

![10-(4-Chlorophenyl)-5,5-difluoro-2,8-diiodo-1,3,7,9-tetramethyl-5H-dipyrrolo[1,2-c:2',1'-f][1,3,2]diazaborinin-4-ium-5-uide](/img/structure/B3069630.png)